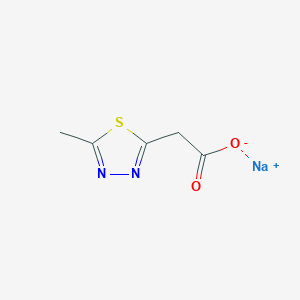

Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.Na/c1-3-6-7-4(10-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSCLIKKFYMZIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N2NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909316-87-5 | |

| Record name | sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiadiazole attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the sulfur atom in the thiadiazole ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

Medicine: It has shown potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a target for drug development.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is attributed to its ability to interact with various molecular targets and pathways. The thiadiazole ring can form hydrogen bonds and interact with enzyme active sites, leading to inhibition or activation of specific biochemical pathways. For example, it can inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Bioactivity Comparison

Research Findings and Implications

- Superior Bioactivity : The sodium salt form’s solubility and ionic nature enhance bioavailability, making it preferable over ester derivatives like ethyl 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetate .

- Role of Substituents: Derivatives with phenylamino or triazole moieties exhibit stronger enzyme interactions, likely due to increased van der Waals and π-π stacking interactions .

- Heterocyclic Core Impact : Thiadiazoles generally outperform oxadiazoles in sulfur-dependent biological pathways, such as metalloenzyme inhibition .

Biological Activity

Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of thiadiazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen atoms in the five-membered ring allows for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiadiazole derivatives have been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as protein synthesis and enzymatic reactions.

- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties .

- Antioxidant Effects : Thiadiazoles are associated with antioxidant activity that can mitigate oxidative stress in cells .

Biochemical Pathways

The compound interacts with multiple biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, influencing cellular function and viability.

- Gene Expression Modulation : Compounds in this class can alter gene expression patterns, potentially leading to changes in cell differentiation and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship (SAR) has revealed that modifications on the thiadiazole ring significantly affect biological potency. For instance:

Q & A

Q. What are the established synthetic routes for Sodium 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, and how is purity ensured?

The synthesis typically involves nucleophilic substitution reactions. For example, the sodium salt can be prepared by reacting the corresponding thiol precursor (e.g., 4-phenyl-5-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium under reflux conditions. Acidification with acetic acid yields the free acid, which is neutralized with sodium hydroxide to form the sodium salt . Purification is achieved via recrystallization from ethanol or aqueous mixtures, with purity confirmed by elemental analysis (C, H, N, S content) and melting point determination (e.g., 228–230°C) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

Key methods include:

- 1H NMR spectroscopy : To confirm the presence of methyl groups (e.g., singlet at δ 2.5 ppm for -CH3 on the thiadiazole ring) and acetate protons .

- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole ring vibrations (~1600 cm⁻¹) .

- Elemental analysis : To validate stoichiometry (e.g., C, 47.69%; N, 17.56%) .

- Chromatography-mass spectrometry (LC-MS) : For molecular ion ([M+Na]+) and fragmentation pattern confirmation .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The sodium salt exhibits good solubility in polar solvents (water, DMSO) due to its ionic nature. Stability studies suggest it remains intact under neutral pH and room temperature but may hydrolyze in strongly acidic or basic conditions. Storage recommendations include desiccated environments at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to target enzymes. For example, energy values for intermolecular interactions (e.g., -9.2 kcal/mol for bacterial enoyl-acyl carrier protein reductase) highlight potential antimicrobial activity. Density Functional Theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in antimicrobial or enzyme inhibition results may arise from variations in:

- Assay conditions : pH, temperature, or solvent systems (e.g., DMSO vs. aqueous buffers).

- Structural analogs : Substituent effects (e.g., phenyl vs. methyl groups on the thiadiazole ring) . Orthogonal validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can reconcile conflicting data .

Q. How can reaction parameters be optimized to improve yield and selectivity?

Key factors include:

- Catalyst selection : Sodium hexamethyldisilazide (NaHMDS) enhances nucleophilic substitution efficiency in thiadiazole-acetate coupling .

- Solvent systems : Aqueous ethanol (1:1 v/v) minimizes side reactions during salt formation .

- Temperature control : Reflux at 80–90°C ensures complete reaction while avoiding decomposition .

Q. What methodologies validate structure-activity relationships (SAR) for derivatives of this compound?

SAR studies involve:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO2) at the thiadiazole 5-position to enhance electrophilicity.

- Biological assays : Comparative MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .

- X-ray crystallography : To correlate molecular geometry with target binding (e.g., active-site hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.